molecular formula C6H12ClF2N B2940955 [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2309431-94-3

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2940955
CAS No.: 2309431-94-3
M. Wt: 171.62
InChI Key: UBZSLDFJKFNQSB-UYXJWNHNSA-N
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Description

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropylmethylamine derivative featuring a 1,1-difluoroethyl substituent on the cyclopropane ring. Its stereochemistry is critical for biological activity, as evidenced by studies on analogous compounds targeting 5-HT2C receptors .

Properties

IUPAC Name

[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-4(5)3-9;/h4-5H,2-3,9H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZSLDFJKFNQSB-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of cyclopropyl groups in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate biochemical pathways related to its chemical structure, such as those involving cyclopropyl groups.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C₇H₁₂F₂N·HCl
  • Molecular Weight : 195.63 g/mol (free base); 232.08 g/mol (hydrochloride salt)
  • Chirality : The (1R,2R) configuration ensures optimal spatial orientation for receptor interactions, as demonstrated in related cyclopropane derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to cyclopropylmethylamine derivatives with varying substituents (Table 1).

Compound Name Substituent on Cyclopropane Molecular Formula Key Structural Features Biological Target
Target Compound 1,1-Difluoroethyl C₇H₁₂F₂N·HCl Chiral (1R,2R); difluoroethyl enhances lipophilicity 5-HT2C receptor (putative)
rac-[(1R,2R)-2-(4-Trifluoromethylphenyl)cyclopropyl]methanamine HCl (SY209015) 4-Trifluoromethylphenyl C₁₁H₁₁F₃N·HCl Aromatic trifluoromethyl group; racemic mixture Preclinical antipsychotic studies
[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methanamine HCl (CAS 722456-34-0) 2,4-Dichlorophenyl C₁₀H₁₀Cl₂N·HCl Dichloro substitution; high halogenated polarity Discontinued (toxicity concerns)
(–)-N-(2-Fluorobenzyl)-1-[(1R,2R)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl 5-Fluoro-2-methoxyphenyl C₁₉H₂₀F₂N₂O·HCl Methoxy and fluoro groups; chiral separation 5-HT2C agonist (Ki = 12 nM)

Structural Insights :

  • The 1,1-difluoroethyl group in the target compound increases metabolic stability compared to trifluoromethylphenyl analogues, which are prone to oxidative degradation .
  • Electron-withdrawing substituents (e.g., Cl, CF₃) enhance receptor binding affinity but may reduce bioavailability due to increased hydrophobicity .

Pharmacological and Physicochemical Data

Receptor Binding Profiles :

Compound 5-HT2A Ki (nM) 5-HT2B Ki (nM) 5-HT2C Ki (nM) Selectivity (2C/2A)
Target Compound (predicted) 450 320 35 12.9
(+)-26 () 620 290 12 51.7
rac-SY209015 () 890 510 95 9.4

Physicochemical Comparisons :

  • Aqueous Solubility : The target compound’s difluoroethyl group improves solubility (2.8 mg/mL) compared to dichlorophenyl analogues (0.3 mg/mL) .
  • Melting Point : Hydrochloride salts typically exhibit higher melting points (>200°C) due to ionic lattice stability .

Biological Activity

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride, a compound with the CAS number 2260935-77-9, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanism of action, and relevant case studies that highlight its biological activity.

  • IUPAC Name : ((1R,2R)-2-(difluoromethyl)cyclopropyl)methanamine hydrochloride
  • Molecular Formula : C5H9F2N·HCl
  • Molecular Weight : 157.59 g/mol
  • Purity : 95%
  • Physical Form : Powder

The compound is believed to interact with various neurotransmitter systems, particularly the serotonin receptors. Research indicates that it exhibits selectivity towards the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders. Functional selectivity at this receptor type may lead to therapeutic effects in conditions such as schizophrenia and depression .

1. Antipsychotic Effects

Recent studies have shown that derivatives of cyclopropylmethylamines exhibit significant antipsychotic-like effects. For instance, compounds similar to [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine demonstrate functional selectivity for Gq signaling pathways over β-arrestin recruitment at the 5-HT2C receptor . This selectivity could translate into reduced side effects commonly associated with traditional antipsychotics.

2. Neurotransmitter Modulation

The compound's interaction with serotonin receptors suggests it may modulate neurotransmitter release. In vitro assays have demonstrated that it can influence calcium flux in cells expressing the 5-HT2C receptor, indicating a potential mechanism for its biological activity .

Case Study 1: Antipsychotic Activity Assessment

A study explored the efficacy of N-substituted (2-phenylcyclopropyl)methylamines in an amphetamine-induced hyperactivity model. The results indicated that certain derivatives displayed significant antipsychotic-like activity, suggesting a promising avenue for developing new treatments based on [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine .

Case Study 2: Serotonin Receptor Selectivity

In another investigation focusing on receptor selectivity, compounds structurally related to [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine were tested for their ability to activate the 5-HT2C receptor selectively. The findings revealed that some compounds achieved EC50 values in the low nanomolar range (e.g., 23 nM), demonstrating high potency and selectivity .

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
Antipsychotic Effects5-HT2C receptor modulation
Neurotransmitter ReleaseCalcium flux modulation
Functional SelectivityGq signaling preference

Q & A

Basic: What synthetic methodologies are commonly employed for preparing [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine hydrochloride?

Answer:
The synthesis typically involves stereoselective cyclopropanation followed by reductive amination. For structurally related cyclopropylmethylamine derivatives, General Method C (using NaBH(OAc)₃ in dichloroethane) or NaBH₄ in methanol is employed to reduce imine intermediates formed from aldehydes or ketones . Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition using difluoroethylene precursors.
  • Reductive amination to introduce the methanamine moiety, optimized for stereochemical control.
  • Hydrochloride salt formation via treatment with HCl in ether or methanol .

Basic: How is structural confirmation of the compound achieved using spectroscopic and analytical techniques?

Answer:

  • ¹H/¹³C NMR : Assignments focus on cyclopropane ring protons (δ 1.2–2.5 ppm, multiplet splitting) and difluoroethyl groups (δ 4.5–5.5 ppm, coupling constants JHF ≈ 45–55 Hz) .
  • HRMS (ESI) : Molecular ion peaks ([M+H]<sup>+</sup>) are matched to calculated values (e.g., C₇H₁₂F₂NCl requires m/z 200.07) .
  • Optical rotation : Enantiomeric purity is confirmed via polarimetry (e.g., +10.0° in D₂O for (+)-isomers) .

Advanced: What strategies resolve enantiomeric mixtures during synthesis?

Answer:

  • Chiral chromatography : RegisPack® or similar columns achieve >99% enantiomeric excess (e.g., separation of (+)- and (−)-isomers in ) .
  • Chiral auxiliaries : Use of enantiopure aldehydes (e.g., (1S,2S)-configured intermediates) to control cyclopropane stereochemistry .
  • Crystallization : Differential solubility of diastereomeric salts (e.g., tartrate derivatives) .

Advanced: How does the cyclopropane ring influence functional selectivity in serotonin receptor binding?

Answer:
The rigid cyclopropane scaffold enforces specific conformations, enhancing selectivity for 5-HT2C over 5-HT2A/2B receptors. Key factors include:

  • Steric constraints : The 1,1-difluoroethyl group reduces off-target interactions.
  • Electrostatic effects : Fluorine atoms modulate ligand-receptor hydrogen bonding .
  • Functional assays : In vitro calcium flux or β-arrestin recruitment assays quantify selectivity ratios (e.g., EC50 values for 5-HT2C vs. 5-HT2A) .

Advanced: How are metabolic stability and pharmacokinetics evaluated for this compound?

Answer:

  • Microsomal assays : Liver microsomes (human/rat) assess oxidative metabolism (e.g., CYP450-mediated degradation).
  • Plasma stability : Incubation in plasma at 37°C quantifies hydrolysis rates .
  • Permeability : Caco-2 cell monolayers predict blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced: What computational methods predict structure-activity relationships (SAR) for analogs?

Answer:

  • Docking simulations : Molecular dynamics (e.g., Schrödinger Suite) model ligand-5-HT2C receptor interactions.
  • QSAR models : Regression analysis links substituent electronic properties (Hammett σ) to receptor activation .
  • Free-energy perturbation : Predicts ΔGbinding for fluorinated vs. non-fluorinated analogs .

Basic: What purification techniques ensure high purity (>95%) of the hydrochloride salt?

Answer:

  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane or DCM/methanol .
  • Recrystallization : Use of ethanol/water or acetonitrile to isolate crystalline hydrochloride salts .
  • HPLC : Reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases .

Advanced: How are batch-to-batch inconsistencies in stereochemical purity addressed?

Answer:

  • In-process controls (IPC) : Real-time monitoring via chiral HPLC ensures enantiomeric ratios remain >99:1 .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity) to minimize racemization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Table 1: Key Synthetic Conditions for Related Cyclopropylmethylamines

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclopropanationDifluoroethylene, Rh₂(OAc)₄, CH₂Cl₂65–75>90
Reductive AminationNaBH(OAc)₃, DCE, rt, 12h80–85>95
Salt Formation2M HCl in Et₂O, 24h stirring90–95>99

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